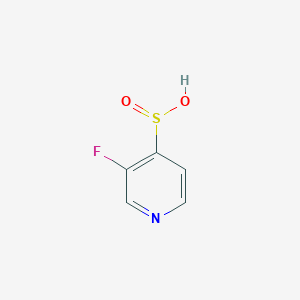
3-Fluoropyridine-4-sulfinicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoropyridine-4-sulfinicacid is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoropyridine-4-sulfinicacid typically involves the introduction of a fluorine atom into the pyridine ring. One common method is the nucleophilic substitution reaction, where a suitable leaving group on the pyridine ring is replaced by a fluorine atom. This can be achieved using reagents such as potassium fluoride or tetra-n-butylammonium fluoride under appropriate conditions .
Industrial Production Methods: Industrial production of fluorinated pyridines, including this compound, often involves large-scale nucleophilic substitution reactions. The process may include steps such as halogenation, sulfonation, and subsequent fluorination. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoropyridine-4-sulfinicacid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the sulfinic acid group to other functional groups.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of corresponding reduced derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-Fluoropyridine-4-sulfinicacid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Medicine: Investigated for its potential use in drug development due to its unique properties.
Industry: Used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Fluoropyridine-4-sulfinicacid involves its interaction with molecular targets through its fluorine atom and sulfinic acid group. The electron-withdrawing nature of the fluorine atom can influence the reactivity and binding affinity of the compound. The sulfinic acid group can participate in various chemical reactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
3-Fluoropyridine: A simpler fluorinated pyridine without the sulfinic acid group.
4-Fluoropyridine: Another fluorinated pyridine with the fluorine atom at a different position.
3-Chloropyridine-4-sulfinicacid: A similar compound with a chlorine atom instead of fluorine.
Uniqueness: 3-Fluoropyridine-4-sulfinicacid is unique due to the presence of both the fluorine atom and the sulfinic acid group, which impart distinct chemical and biological properties. The combination of these functional groups makes it a valuable compound for various applications .
Properties
Molecular Formula |
C5H4FNO2S |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
3-fluoropyridine-4-sulfinic acid |
InChI |
InChI=1S/C5H4FNO2S/c6-4-3-7-2-1-5(4)10(8)9/h1-3H,(H,8,9) |
InChI Key |
SWUCIFQTFNFBSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1S(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















